molecular formula C10H11F2NO3 B1416740 N-{1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine CAS No. 1050886-21-9

N-{1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine

Cat. No. B1416740
CAS RN: 1050886-21-9
M. Wt: 231.2 g/mol
InChI Key: SRDXBYYFFZMRDX-AWNIVKPZSA-N
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Description

“N-{1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine” is a synthetic compound with the CAS Number: 1050886-21-9 . It has a molecular weight of 231.2 . The IUPAC name for this compound is (1E)-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanone oxime .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11F2NO3/c1-6(13-14)7-3-4-8(16-10(11)12)9(5-7)15-2/h3-6,10H,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Metabolic Studies

N-{1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine is involved in various metabolic studies, particularly regarding its metabolism by cytochrome P450 enzymes. Naiman et al. (2010, 2011) conducted studies on human and rat hepatic microsomes and identified the key enzymes involved in the metabolism of related hydroxylamines. These findings are crucial in understanding the genotoxicity of these compounds, which is determined by their spontaneous decomposition and susceptibility to metabolism by CYP enzymes (Naiman et al., 2010) (Naiman et al., 2011).

Chemical Synthesis and Applications

The chemical synthesis and applications of related hydroxylamines have been explored in several studies. Khomutov et al. (2010) detailed a novel method for synthesizing biologically active esters of hydroxylamine, highlighting alternative approaches to traditional reactions. These methods are significant for developing new compounds with potential biological activities (Khomutov et al., 2010).

Analytical Techniques

Beckett et al. (1977) focused on the polarographic study of N-oxygenated derivatives of related compounds, providing insights into the analytical techniques suitable for these substances. Their work emphasized the optimal pH values for analytical purposes, contributing to the methodology for analyzing similar compounds (Beckett et al., 1977).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(NE)-N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3/c1-6(13-14)7-3-4-8(16-10(11)12)9(5-7)15-2/h3-5,10,14H,1-2H3/b13-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDXBYYFFZMRDX-AWNIVKPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=C(C=C1)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC(=C(C=C1)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene}hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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